5-Bromo-3-chlorothiophene-2-carbaldehyde
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Overview
Description
5-Bromo-3-chlorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrClOS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chlorothiophene-2-carbaldehyde typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carbaldehyde using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
5-Bromo-3-chlorothiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-Bromo-3-chlorothiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the bromine and chlorine atoms may participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the chlorine atom.
5-Chloro-2-thiophenecarboxaldehyde: Similar structure but lacks the bromine atom.
5-Bromoindole-3-carboxaldehyde: Contains an indole ring instead of a thiophene ring .
Uniqueness: 5-Bromo-3-chlorothiophene-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms on the thiophene ring. This dual halogenation enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-3-chlorothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYNALMSTBXLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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